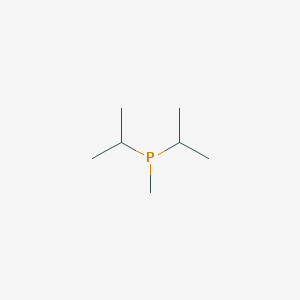
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene is an organic compound characterized by the presence of a dichloropropenyl group and a nitrobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene typically involves the reaction of 1,1-dichloropropene with 4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloropropenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene involves its interaction with specific molecular targets within a biological system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloropropenyl group can also participate in reactions that modify the activity of enzymes or other proteins.
相似化合物的比较
Similar Compounds
- 1-(1,1-Dichloroprop-1-en-2-yl)benzene
- 4-Nitrobenzyl chloride
- 1,1-Dichloro-2-nitropropane
Comparison
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene is unique due to the presence of both a dichloropropenyl group and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(1,1-Dichloroprop-1-en-2-yl)benzene lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, 4-Nitrobenzyl chloride and 1,1-Dichloro-2-nitropropane have different structural features that influence their chemical behavior and uses.
属性
分子式 |
C9H7Cl2NO2 |
|---|---|
分子量 |
232.06 g/mol |
IUPAC 名称 |
1-(1,1-dichloroprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
InChI 键 |
SMGAZNSAVNPGOE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)


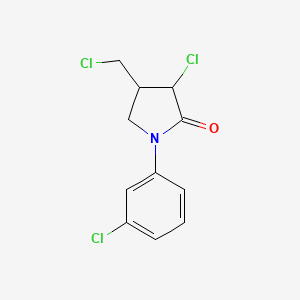
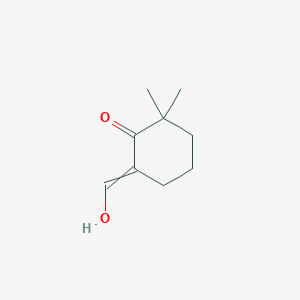
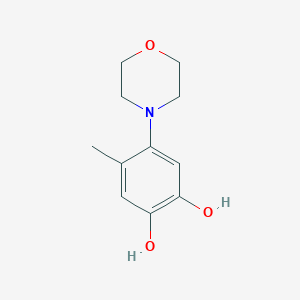

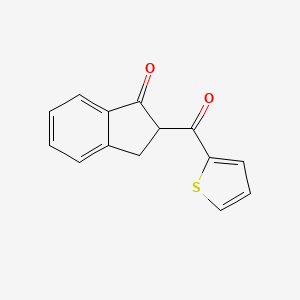
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

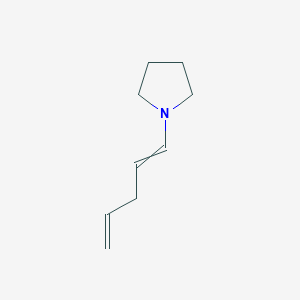
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
